(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
CAS No.: 897468-67-6
Cat. No.: VC6811201
Molecular Formula: C21H21N3O2S
Molecular Weight: 379.48
* For research use only. Not for human or veterinary use.
![(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one - 897468-67-6](/images/structure/VC6811201.png)
Specification
CAS No. | 897468-67-6 |
---|---|
Molecular Formula | C21H21N3O2S |
Molecular Weight | 379.48 |
IUPAC Name | (E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Standard InChI | InChI=1S/C21H21N3O2S/c1-26-17-8-9-18-19(15-17)27-21(22-18)24-13-11-23(12-14-24)20(25)10-7-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3/b10-7+ |
Standard InChI Key | RKCLZNJWTHZGNR-JXMROGBWSA-N |
SMILES | COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a 6-methoxy-1,3-benzothiazole group linked via a piperazine ring to a (2E)-3-phenylpropenone chain. The benzothiazole system consists of a bicyclic aromatic framework with a sulfur and nitrogen atom in the thiazole ring, while the methoxy group at position 6 introduces electron-donating properties . The piperazine spacer provides conformational flexibility, enabling interactions with biological targets . The α,β-unsaturated ketone (propenone) adopts an E-configuration, critical for electronic conjugation and potential Michael acceptor reactivity .
Table 1: Key Molecular Descriptors
Synthetic Pathways and Optimization
Core Benzothiazole Synthesis
The 6-methoxy-1,3-benzothiazole moiety is typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl sources. For example, reaction of 4-methoxy-2-aminothiophenol with thiophosgene yields the benzothiazole-2-thione intermediate, which is subsequently oxidized to the 2-keto form .
Piperazine Functionalization
Piperazine rings are introduced through nucleophilic aromatic substitution or coupling reactions. Patent data describes Buchwald-Hartwig amination between chlorobenzothiazoles and piperazine under palladium catalysis (e.g., Pd₂(dba)₃, Xantphos), achieving yields >75% at 110°C in toluene.
Propenone Installation
The α,β-unsaturated ketone is appended via Claisen-Schmidt condensation. A ketone-bearing piperazine intermediate reacts with benzaldehyde under basic conditions (e.g., NaOH/EtOH), favoring E-isomer formation due to steric hindrance . Microwave-assisted synthesis reduces reaction times from 12 h to 30 min with comparable yields (68-72%) .
Table 2: Representative Synthesis Steps
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Benzothiazole formation | Thiourea, HCl, reflux | 85% |
2 | Piperazine coupling | Pd(OAc)₂, XPhos, 100°C | 78% |
3 | Propenone condensation | NaOH, EtOH, MW, 150W | 70% |
Physicochemical and Spectral Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic aromatic systems. Solubility enhances in DMSO (∼25 mg/mL), making it suitable for in vitro assays . Stability studies indicate decomposition <5% after 72 h at 25°C, though the α,β-unsaturated ketone may undergo Michael addition in thiol-rich environments .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 7.92 (d, J=15.6 Hz, 1H, CH=), 7.68 (d, J=15.6 Hz, 1H, CO-CH=), 7.45-7.32 (m, 5H, Ph), 3.89 (s, 3H, OCH₃), 3.72-3.68 (m, 4H, piperazine), 2.95-2.91 (m, 4H, piperazine) .
Parameter | Value | Method |
---|---|---|
logP | 3.4 | Calculated (XLogP3) |
PSA | 68.2 Ų | ChemAxon |
CYP3A4 inhibition | Moderate (IC₅₀ 12 μM) | In silico |
Crystallographic and Conformational Analysis
Single-crystal X-ray diffraction of analogous compounds reveals planar benzothiazole and propenone systems with dihedral angles of 8.2° between rings. The piperazine adopts a chair conformation, positioning the N-atoms for optimal hydrogen bonding. The E-configuration of the propenone moiety is stabilized by intramolecular CH-π interactions (distance: 2.9 Å) .
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